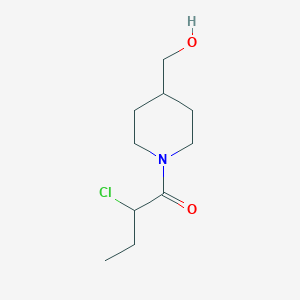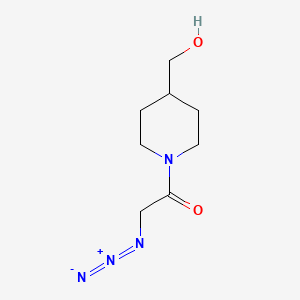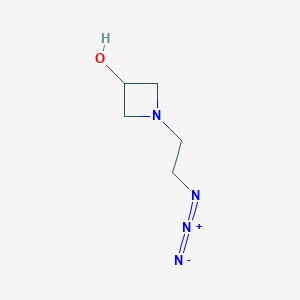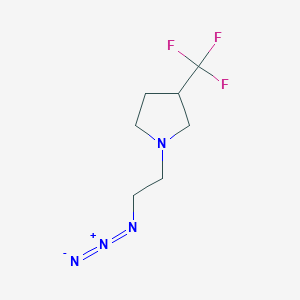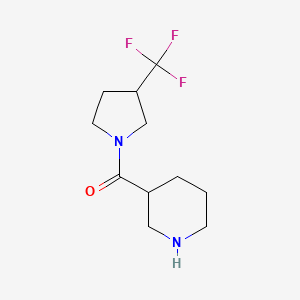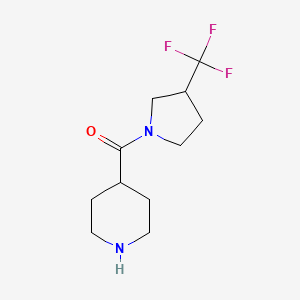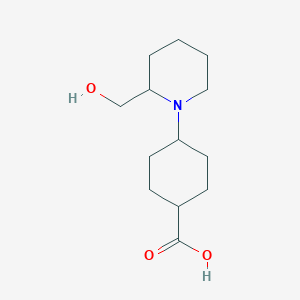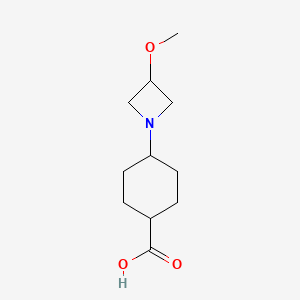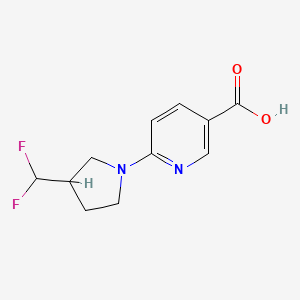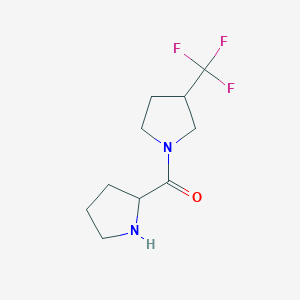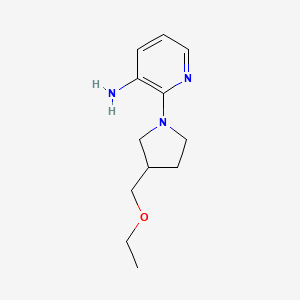
2-(3-(Ethoxymethyl)pyrrolidin-1-yl)pyridin-3-amin
Übersicht
Beschreibung
2-(3-(Ethoxymethyl)pyrrolidin-1-yl)pyridin-3-amine is a useful research compound. Its molecular formula is C12H19N3O and its molecular weight is 221.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(3-(Ethoxymethyl)pyrrolidin-1-yl)pyridin-3-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3-(Ethoxymethyl)pyrrolidin-1-yl)pyridin-3-amine including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Arzneimittelforschung und -entwicklung
Der Pyrrolidinring ist ein häufiges Merkmal in vielen biologisch aktiven Verbindungen, da er den Pharmakophorraum effizient erforschen und zur Stereochemie des Moleküls beitragen kann . Die Ethoxymethylgruppe in der Verbindung könnte möglicherweise genutzt werden, um die Lipophilie und die Membranpermeabilität von Arzneimittelkandidaten zu verbessern. Diese Verbindung könnte als Leitstruktur bei der Entwicklung neuer Therapeutika dienen, die auf eine Vielzahl von Krankheiten abzielen.
Entzündungshemmende Mittel
Es wurde gezeigt, dass Pyrrolidinderivate COX-2, ein an der Entzündung beteiligtes Enzym, mit IC50-Werten im niedrigen Mikromolarbereich hemmen . Das Vorhandensein des Pyridinrings könnte die biologische Aktivität weiter modulieren und 2-(3-(Ethoxymethyl)pyrrolidin-1-yl)pyridin-3-amin zu einem potenziellen Kandidaten für die Entwicklung neuer entzündungshemmender Medikamente machen.
Wirkmechanismus
The compound also contains a pyridine ring, which is a basic structure in many drugs and is known to bind with high affinity to multiple receptors .
The pharmacokinetics of a compound generally involves its absorption, distribution, metabolism, and excretion (ADME). The presence of the ethoxymethyl and pyrrolidinyl groups in the compound might influence these properties, but specific details would require experimental data .
Biochemische Analyse
Biochemical Properties
2-(3-(Ethoxymethyl)pyrrolidin-1-yl)pyridin-3-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. The pyrrolidine ring in its structure allows for efficient exploration of the pharmacophore space, contributing to the stereochemistry and three-dimensional coverage of the molecule . This compound has been shown to interact with selective androgen receptor modulators (SARMs), optimizing their structure for better pharmacokinetic profiles .
Cellular Effects
The effects of 2-(3-(Ethoxymethyl)pyrrolidin-1-yl)pyridin-3-amine on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with enantioselective proteins can lead to different biological profiles of drug candidates, affecting their binding modes and biological activity . Additionally, it has been observed to inhibit the growth of certain fungal pathogens, demonstrating its potential as an antifungal agent .
Molecular Mechanism
At the molecular level, 2-(3-(Ethoxymethyl)pyrrolidin-1-yl)pyridin-3-amine exerts its effects through various binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression and cellular function. The stereogenicity of the carbons in the pyrrolidine ring plays a crucial role in determining the binding mode to enantioselective proteins, which in turn affects the compound’s biological profile . This compound’s ability to modulate enzyme activity and gene expression makes it a valuable tool in biochemical research.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(3-(Ethoxymethyl)pyrrolidin-1-yl)pyridin-3-amine change over time. The compound’s stability and degradation are important factors to consider, as they can influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound can lead to changes in cellular function, highlighting the need for careful monitoring in experimental settings.
Dosage Effects in Animal Models
The effects of 2-(3-(Ethoxymethyl)pyrrolidin-1-yl)pyridin-3-amine vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced enzyme activity and improved cellular function. At higher doses, it can lead to toxic or adverse effects, including enzyme inhibition and disruption of cellular processes . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is most effective without causing harm.
Metabolic Pathways
2-(3-(Ethoxymethyl)pyrrolidin-1-yl)pyridin-3-amine is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its activity and function. The compound’s structure allows it to participate in metabolic reactions, affecting metabolic flux and metabolite levels . Understanding the metabolic pathways of this compound is crucial for optimizing its use in biochemical research and drug development.
Transport and Distribution
The transport and distribution of 2-(3-(Ethoxymethyl)pyrrolidin-1-yl)pyridin-3-amine within cells and tissues are essential for its activity and function. The compound interacts with transporters and binding proteins that facilitate its movement across cellular membranes and its localization within specific tissues . These interactions can influence the compound’s accumulation and effectiveness in different cellular environments.
Subcellular Localization
The subcellular localization of 2-(3-(Ethoxymethyl)pyrrolidin-1-yl)pyridin-3-amine is critical for its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . Its localization can affect its interactions with biomolecules and its overall biological activity, making it an important factor to consider in biochemical research.
Eigenschaften
IUPAC Name |
2-[3-(ethoxymethyl)pyrrolidin-1-yl]pyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O/c1-2-16-9-10-5-7-15(8-10)12-11(13)4-3-6-14-12/h3-4,6,10H,2,5,7-9,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZMGUWNUPANROR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1CCN(C1)C2=C(C=CC=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(3-Oxa-6-azabicyclo[3.1.1]heptan-6-yl)pyridin-3-amine](/img/structure/B1476715.png)
![2-(3-Oxa-6-azabicyclo[3.1.1]heptan-6-yl)aniline](/img/structure/B1476716.png)
![6-(6-Chloro-2-methylpyrimidin-4-yl)-3-oxa-6-azabicyclo[3.1.1]heptane](/img/structure/B1476717.png)
